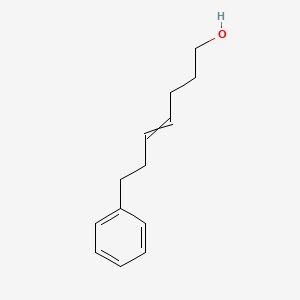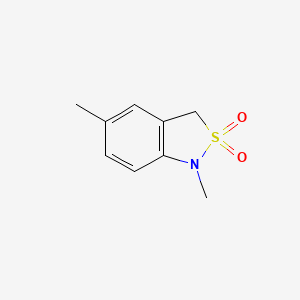
3,6-Dibromo-2,4-dihydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Br2O3 It is a brominated derivative of 2,4-dihydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 3 and 6 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2,4-dihydroxybenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde. One common method is to react 2,4-dihydroxybenzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 3,6-Dibromo-2,4-dihydroxybenzoic acid.
Reduction: 3,6-Dibromo-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and dyes.
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-2,4-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2,4-Dihydroxybenzaldehyde: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dihydroxybenzaldehyde: Different hydroxyl group positions, leading to different chemical properties.
Uniqueness
3,6-Dibromo-2,4-dihydroxybenzaldehyde is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
486404-39-1 |
|---|---|
Molekularformel |
C7H4Br2O3 |
Molekulargewicht |
295.91 g/mol |
IUPAC-Name |
3,6-dibromo-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-5(11)6(9)7(12)3(4)2-10/h1-2,11-12H |
InChI-Schlüssel |
YKLUXWMWVKYXFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)C=O)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)

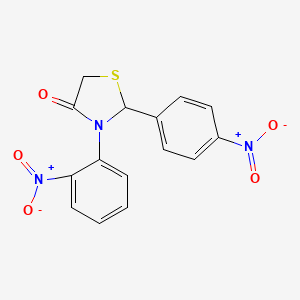


![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
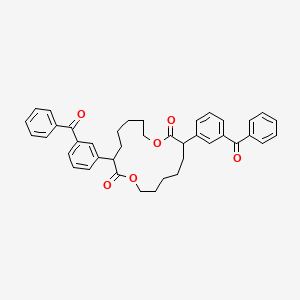
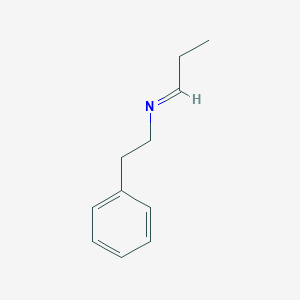

![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
